L-beta-Homotryptophan hydrochloride

Description

BenchChem offers high-quality L-beta-Homotryptophan hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-beta-Homotryptophan hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

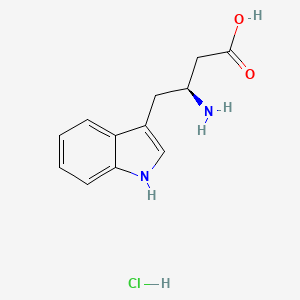

IUPAC Name |

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALSUNLRNHITKL-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940843 |

Source

|

| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192003-01-3 |

Source

|

| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-beta-Homotryptophan Hydrochloride: A Technical Guide to Structure, Properties, and Peptidomimetic Applications

Executive Summary

In the rapidly evolving landscape of peptide drug discovery, overcoming the poor pharmacokinetic profiles of native alpha-peptides is a paramount challenge. L-beta-Homotryptophan hydrochloride has emerged as a critical non-canonical building block designed to address these limitations. By introducing an additional methylene spacer into the peptide backbone, this beta-amino acid confers profound proteolytic stability while enabling the formation of highly specific, target-binding secondary structures.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical properties of L-beta-Homotryptophan hydrochloride, explore the mechanistic causality behind its resistance to enzymatic degradation, and provide field-proven, self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Chemical Architecture and Physicochemical Profiling

L-beta-Homotryptophan is a chiral beta-amino acid derivative of the essential amino acid L-tryptophan. Structurally, the primary amine is shifted from the alpha-carbon to the beta-carbon, resulting in a 3-amino-butanoic acid scaffold bearing an indole ring.

Causality in Formulation: The compound is predominantly supplied and utilized as a hydrochloride (HCl) salt. The free base of indole-containing beta-amino acids is susceptible to oxidative degradation and spontaneous side reactions. Protonating the beta-amine to form the HCl salt locks the molecule in a stable, non-reactive state, drastically extending its shelf-life and enhancing its solubility in polar aprotic solvents (like DMF and DMSO) required for downstream synthesis[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for precise stoichiometric calculations during drug development:

| Property | Specification / Value |

| IUPAC Name | (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride |

| CAS Registry Number | 192003-01-3 (HCl salt) / 339994-86-4[1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ · HCl |

| Molecular Weight | 254.71 g/mol (Free base: 218.25 g/mol ) |

| Appearance | White to off-white lyophilized powder |

| Chirality | (S)-enantiomer (L-configuration) |

| Storage Conditions | -20°C, desiccated, protect from light and moisture[1] |

Mechanistic Advantages in Drug Design

The incorporation of L-beta-Homotryptophan into a peptide sequence is not a random substitution; it is a calculated structural intervention.

The Causality of Proteolytic Resistance: Endogenous proteases (e.g., trypsin, pepsin, DPP-IV) have evolved highly specific S1/S1' binding pockets that recognize the precise geometry of alpha-amino acid backbones. The insertion of the extra methylene (-CH₂-) group in L-beta-Homotryptophan fundamentally alters the Ramachandran dihedral angles (φ, ψ, and the new θ angle). This structural perturbation creates a severe steric clash within the protease active site, rendering the scissile amide bond inaccessible to the catalytic triad. Consequently, beta-peptides exhibit near-total resistance to enzymatic degradation in vivo.

Mechanistic pathway of proteolytic resistance conferred by beta-homoamino acid incorporation.

Furthermore, beta-amino acids have a high propensity to drive the folding of peptidomimetics into predictable, stable secondary structures (such as 14-helices or specific β-turns). This conformational locking is highly desirable for targeting flat protein-protein interaction (PPI) interfaces.

Advanced Synthesis and Incorporation Strategies

Coupling beta-amino acids during SPPS presents unique kinetic challenges. The additional sp³ hybridized carbon increases the degrees of freedom and steric bulk around the reacting amine, raising the activation energy required for nucleophilic attack. Standard room-temperature coupling with HBTU often yields truncated sequences.

To overcome this, we employ a self-validating microwave-assisted SPPS workflow utilizing high-efficiency uronium salts (HATU)[2].

Optimized microwave-assisted SPPS workflow for coupling sterically hindered beta-amino acids.

Step-by-Step Protocol: Microwave-Assisted Coupling of Fmoc-L-beta-Homotryptophan

Note: This protocol is optimized for a 0.1 mmol scale using a CEM Liberty Blue (or equivalent) automated microwave synthesizer[2].

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of internal reactive sites.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

-

Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.

-

-

Pre-Activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-L-beta-homotryptophan and 4.0 eq of HATU in minimal DMF. Add 8.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for exactly 1 minute.

-

Causality: HATU generates a highly reactive At-active ester. The brief pre-activation prevents premature hydrolysis while ensuring rapid formation of the active species before it encounters the hindered resin-bound amine.

-

-

Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 50°C for 10 minutes[2].

-

Causality: Uniform dielectric microwave heating rapidly overcomes the steric energy barrier of the beta-methylene group, driving the reaction to >99% completion without promoting epimerization of the chiral center.

-

-

Capping & Washing: Wash the resin with DMF (3 × 1 min). Cap any unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes.

-

Self-Validation: Perform a Kaiser test on a micro-cleaved sample. A negative (yellow) result validates successful coupling. Capping ensures that any trace unreacted chains are terminated, preventing the formation of complex deletion-sequence impurities.

-

Case Studies in Therapeutics

The unique properties of L-beta-Homotryptophan have made it a cornerstone in recent high-profile drug development programs:

1. Interleukin-23 Receptor (IL-23R) Inhibitors: Recent patent literature highlights the use of L-beta-homotryptophan in the synthesis of highly potent, cyclic peptide inhibitors of IL-23R, which are being developed as oral treatments for inflammatory disorders like Crohn's disease[3]. The incorporation of this beta-amino acid at specific X-positions in the macrocycle prevents gastrointestinal degradation, enabling oral bioavailability—a holy grail for peptide therapeutics[2][3].

2. Compstatin Analogs (Complement C3 Inhibition): Compstatin is a cyclic peptide that binds to the complement C3 protein, inhibiting the complement cascade. Advanced generations of Compstatin analogs utilize L-beta-homotryptophan (alongside other derivatives like 5-fluoro-tryptophan) to modulate the enthalpy of interaction with the C3 target[4]. The beta-homo modification not only increases the binding affinity but drastically improves the plasma half-life and intraocular retention of the peptide, making it viable for treating age-related macular degeneration (AMD)[4].

References

The following authoritative sources were utilized to ground the chemical properties, synthesis protocols, and therapeutic applications discussed in this guide:

-

L-BETA-HOMOTRYPTOPHAN HYDROCHLORIDE | 192003-01-3, ChemicalBook.

-

[3] WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor, Google Patents. 3

-

[4] CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties, Google Patents. 4

-

[2] WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor (Microwave SPPS Coupling Methods), Google Patents.2

Sources

- 1. peptide.com [peptide.com]

- 2. WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor - Google Patents [patents.google.com]

- 3. WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor - Google Patents [patents.google.com]

- 4. CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties - Google Patents [patents.google.com]

Topic: The Therapeutic Potential of β-Homo Amino Acids in Drug Design

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The landscape of peptide-based therapeutics is often constrained by inherent limitations, most notably poor metabolic stability and limited conformational diversity. The strategic incorporation of non-natural amino acids represents a paradigm shift in medicinal chemistry, with β-homo amino acids emerging as a particularly powerful tool. By introducing an additional methylene group into the amino acid backbone, these structures unlock novel conformational states, confer profound resistance to enzymatic degradation, and enable the precise modulation of pharmacological properties. This guide provides a comprehensive technical overview of β-homo amino acids, moving from their fundamental structural principles to their strategic application in modern drug design. We will explore their impact on peptide secondary structure, detail their advantages in enhancing pharmacokinetic profiles, and present key therapeutic applications. Furthermore, this document serves as a practical resource, offering detailed protocols for their synthesis, incorporation, and characterization, equipping researchers with the knowledge to leverage β-homo amino acids for the development of next-generation therapeutics against a wide array of challenging biological targets.

Foundational Principles: Redefining the Peptidic Backbone

The therapeutic utility of a peptide is intrinsically linked to its three-dimensional structure and its stability in a biological environment. β-Homo amino acids fundamentally alter both of these attributes by modifying the peptide backbone itself.

Structural Characteristics and Nomenclature

A canonical α-amino acid features its amino group and carboxyl group attached to the same carbon atom (the α-carbon). In contrast, β-amino acids have the amino group on the β-carbon, one atom removed from the carboxyl group.[][2] β-homo amino acids are a specific subset where the carbon skeleton has been formally lengthened by one methylene group compared to their α-amino acid counterparts.[3][4] This seemingly minor alteration has profound structural consequences.

The nomenclature for substituted β-amino acids specifies the position of the side chain (R group). A β²-amino acid has the substituent at the α-carbon (adjacent to the carbonyl), while a β³-amino acid has the substituent at the β-carbon (adjacent to the amine).[2] This expanded structural diversity offers a greater number of stereoisomers and conformational possibilities compared to α-amino acids, providing a richer palette for molecular design.[][5]

Engineering Secondary Structure: The Rise of Foldamers

The extended backbone of β-homo amino acids prevents them from adopting the canonical α-helical or β-sheet structures of natural peptides. Instead, they form novel, stable, and well-defined secondary structures known as foldamers.[6] These include unique helical motifs such as the 10-helix, 12-helix, and 14-helix, named for the number of atoms in the hydrogen-bonded ring.[2]

The ability to form these predictable and stable structures is a cornerstone of their therapeutic potential. It allows for the rational design of peptidomimetics that can present side chains in a specific three-dimensional arrangement to mimic the bioactive conformation of a natural peptide or to engage with novel binding surfaces on a biological target.[6][7] For instance, the 14-helix is notably stable and can project side chains in three distinct faces, providing an ideal scaffold for mimicking protein-protein interaction interfaces.[5][7]

Experimental Protocol: Standard Fmoc-SPPS Cycle for β-Homo Amino Acid Incorporation

This protocol outlines a single coupling cycle. The process is repeated until the desired sequence is assembled.

-

Resin Preparation:

-

Place the Fmoc-protected amino acid-loaded resin in a suitable reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes to ensure full accessibility of reactive sites. [8]Drain the solvent.

-

-

Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 7-10 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the incoming Fmoc-protected β-homo amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HATU (0.98 eq. relative to the amino acid), and a base such as diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid) in DMF.

-

Allow this activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. [9]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage:

-

Once the synthesis is complete, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to quench reactive carbocations. [9][10]

-

Essential Characterization and Analysis

Following synthesis and purification (typically by reverse-phase HPLC), rigorous characterization is required to confirm the peptide's identity, structure, and biological function.

Structural Elucidation

Confirming that a designed β-peptide adopts its intended conformation is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining the high-resolution three-dimensional structure of β-peptides in solution. [11]Analysis of Nuclear Overhauser Effect (NOE) data provides through-space distance restraints between protons, which are essential for defining the peptide's fold. [12]* Molecular Dynamics (MD) Simulations: Unrestrained MD simulations are increasingly used in conjunction with NMR. They can help interpret ambiguous NMR data and provide a more complete picture of the conformational ensemble that a peptide may adopt in solution, which is particularly important given the increased flexibility of the β-amino acid backbone. [11][13]* Circular Dichroism (CD) Spectroscopy: CD provides a rapid assessment of the secondary structure content of a peptide. The characteristic spectra of β-peptide helices (e.g., a minimum near 214 nm for a 14-helix) allow for a qualitative and semi-quantitative evaluation of the peptide's folded state under various conditions (pH, temperature). [7]

Biological and Pharmacokinetic Evaluation

Protocol: In Vitro Proteolytic Stability Assay

-

Preparation: Prepare stock solutions of the purified β-peptide and a control α-peptide of known instability in a relevant buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the peptides at a final concentration of ~100 µM in either 50% human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by reverse-phase HPLC or LC-MS.

-

Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the corresponding peak area. Calculate the half-life (t₁/₂) by plotting the percentage of remaining peptide versus time.

Pharmacokinetic (PK) Studies: Following promising in vitro results, in vivo PK studies are conducted in animal models. These studies measure key parameters such as absorption, distribution, metabolism, and excretion (ADME). The primary goal is to determine the drug's concentration in plasma over time, from which critical values like elimination half-life, clearance, and bioavailability are calculated. [14][15]The inclusion of β-homo amino acids is hypothesized to significantly improve these parameters, leading to a more favorable drug profile.

Conclusion and Future Outlook

β-Homo amino acids are no longer a niche academic curiosity but a validated and powerful platform in modern medicinal chemistry. Their ability to form stable, predictable secondary structures while conferring exceptional resistance to proteolysis directly addresses the most significant liabilities of traditional peptide drugs. The compatibility of β-homo amino acid monomers with standard synthetic protocols allows for their rapid and systematic integration into drug discovery pipelines.

As our understanding of foldamer design deepens, β-peptides will be instrumental in tackling the most challenging biological targets, particularly protein-protein interactions that have remained beyond the reach of small molecules. The continued exploration of new β-amino acid structures and their incorporation into hybrid scaffolds will further expand the chemical space available to drug designers, paving the way for a new generation of highly stable, potent, and specific therapeutics.

References

- Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. PubMed.

- Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTEC.

- Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Publications.

- Interpreting NMR data for beta-peptides using molecular dynamics simulations. PubMed.

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

- Beta Amino Acids and Beta Homo Amino Acids. AAPPTEC.

- β−Amino Acids. BOC Sciences.

- Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed.

- METHODS FOR SYNTHESIZING β-HOMOAMINO ACIDS. Google Patents.

- Conformational transition of amyloid β-peptide. PNAS.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.

- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF.

- Folding and function in α/β-peptides: Targets and therapeutic applications. PMC.

- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.

- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.

- Proteolytic Stability Peptides. Scribd.

- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.

- Beta-peptide. Wikipedia.

- Methods and protocols of modern solid phase peptide synthesis. DU Chem.

- beta-Homo Amino Acids. Aapptec Peptides.

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.

- Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria. PubMed.

- β-Peptides: from structure to function. Request PDF.

- peptide nmr. Unknown Source.

- TAPP analogs containing β3 -homo-amino acids: synthesis and receptor binding. PubMed.

- β-Peptides as inhibitors of protein–protein interactions. PMC.

- Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria: Betaine kinetics. Request PDF.

Sources

- 2. Beta-peptide - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. biovera.com.au [biovera.com.au]

- 10. biomatik.com [biomatik.com]

- 11. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. pnas.org [pnas.org]

- 14. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Engineering the CNS Landscape: The Neuroactivity and Pharmacological Utility of L-β-Homotryptophan

Executive Summary

In the rapidly evolving field of neuropharmacology, non-canonical amino acids have transitioned from biochemical curiosities to foundational pillars of drug design. L-β-Homotryptophan (L-β-HTP) —a β-amino acid homolog of the canonical L-tryptophan—exemplifies this shift. Characterized by the insertion of an additional methylene group (-CH₂-) between the α-carbon and the carboxylate group, L-β-HTP plays a dual role in modern neuroscience. Endogenously, its accumulation serves as a critical metabolomic biomarker for neurodegenerative shifts, particularly in Parkinson's disease[1]. Exogenously, it is a potent pharmacophore engineered into CNS-penetrant peptides (such as Compstatin analogs) to enhance proteolytic stability, modulate blood-brain barrier (BBB) permeability, and fine-tune receptor binding enthalpy[2].

This technical guide synthesizes the endogenous neuro-metabolomics of L-β-HTP with its exogenous applications in peptide drug development, providing actionable, self-validating protocols for researchers targeting neuroinflammation and neurodegeneration.

Endogenous Neuroactivity: L-β-Homotryptophan as a Neuro-Metabolomic Biomarker

The physiological homeostasis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) is tightly regulated in the central nervous system (CNS), as they are obligatory precursors for catecholaminergic and serotonergic neurotransmitters. Recent high-resolution metabolomic profiling has identified L-β-Homotryptophan as a significant differential biomarker in neurodegenerative pathologies[1].

The Parkinsonian Metabolic Shift

In Parkinson's disease (PD), the irreversible degradation of phenylalanine to tyrosine via phenylalanine hydroxylase (PAH) is often impaired. Metabolic Control Analysis (MCA) reveals that this bottleneck forces a systemic metabolic shift[3]. Instead of producing dopamine and serotonin precursors, the pathways divert toward aberrant metabolites. Consequently, L-β-Homotryptophan and trans-cinnamate accumulate at significantly higher intensities in PD patients compared to healthy controls[1]. This accumulation is not merely a byproduct; it actively reflects the depletion of the precursor pools required for synaptic maintenance, thereby correlating with dopaminergic and serotonergic neurodegeneration[1].

Fig 1. Aromatic amino acid metabolic shift in Parkinson's disease yielding L-β-Homotryptophan.

Quantitative Metabolomic Alterations

The following table summarizes the quantitative shifts in the aromatic amino acid metabolome observed in PD cohorts via LC-ESI-MS/MS[1],[3].

Table 1: Quantitative Metabolite Alterations in Parkinson's Disease vs. Healthy Controls

| Metabolite | Metabolic Pathway | Relative Status in PD | p-value | Mechanistic Implication |

| L-β-Homotryptophan-HCl | Tryptophan / Aromatic AA | Elevated | 1.1e-3 | Shift away from serotonin synthesis |

| trans-Cinnamate | Phenylalanine | Elevated | 0.01 | Shift away from tyrosine/dopamine synthesis |

| Pyridoxamine | Vitamin B6 | Elevated | 0.01 | Altered cofactor availability for decarboxylases |

Pharmacological Engineering: Modulating Neuroinflammation via C3 Inhibition

While endogenous L-β-HTP serves as a biomarker, its true utility in drug development lies in peptide engineering. Canonical peptides suffer from rapid degradation by endogenous CNS proteases (e.g., neprilysin) and poor BBB permeability. Incorporating β-amino acids like L-β-HTP introduces a vital extra carbon into the peptide backbone, altering torsion angles and creating steric hindrance that effectively shields the amide bond from enzymatic cleavage[2].

Targeting the Complement System in Neuroinflammation

Neuroinflammation, driven by microglial activation and aberrant synaptic pruning, is heavily mediated by the Complement System, specifically the C3 convertase pathway[4]. , a 13-residue cyclic peptide, is a potent inhibitor of C3[5]. However, native Compstatin requires pharmacokinetic optimization for CNS applications.

By substituting the canonical tryptophan at position 4 with L-β-Homotryptophan (or related 1-alkyl analogs), researchers have achieved profound pharmacological enhancements[2]. The β-homo modification removes the strict requirement for indole 'N' mediated hydrogen bonding, significantly increasing the enthalpy of the interaction between the Compstatin analog and the C3 protein[2]. This results in sub-nanomolar affinity and extended retention in the cerebrospinal fluid (CSF).

Fig 2. Mechanism of L-β-HTP modified Compstatin inhibiting C3-mediated neuroinflammation.

Table 2: Pharmacokinetic Enhancement via β-Amino Acid Incorporation

| Parameter | Canonical L-Tryptophan Peptide | L-β-Homotryptophan Modified Peptide | Causality / Mechanism |

| Proteolytic Stability (CNS) | Low (t1/2 < 2h) | High (t1/2 > 12h) | Extra β-carbon induces steric hindrance against endogenous peptidases. |

| Receptor Binding Enthalpy | Baseline | Significantly Increased | Altered backbone torsion removes requirement for indole 'N' H-bonding. |

| Target Affinity (C3) | ~62 nM | < 28 nM | Optimized spatial orientation of the indole ring within the binding pocket. |

Core Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind methodological choices.

Protocol 1: LC-ESI-MS/MS Quantification of L-β-Homotryptophan in CSF/Plasma

Objective: To accurately quantify L-β-HTP as a biomarker in neurodegenerative models.

-

Sample Preparation & Precipitation:

-

Mix 100 μL of CSF/plasma with 300 μL of cold acetonitrile (-20°C) containing an isotopically labeled internal standard (e.g., L-Tryptophan-d5).

-

Causality: Cold organic precipitation is selected over acid precipitation to prevent the acid-catalyzed degradation of the fragile indole ring, ensuring the structural integrity of L-β-HTP[1].

-

-

Centrifugation & Filtration:

-

Centrifuge at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.2 μm PTFE syringe filter into an autosampler vial[1].

-

-

Chromatographic Separation:

-

Utilize an Ascentis® C18 Column (4.6 × 150 mm, 3 μm).

-

Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile.

-

Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 0.7 mL/min[1].

-

-

Mass Spectrometry & Self-Validation:

-

Operate the ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions for L-β-HTP.

-

Self-Validation Step: Inject a pooled Quality Control (QC) sample every 10 injections. A variance of <5% in retention time and peak area validates the absence of detector drift and column fouling.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of L-β-HTP-bearing Peptides

Objective: To synthesize CNS-penetrant peptide analogs (e.g., Compstatin derivatives) incorporating L-β-HTP.

-

Resin Preparation:

-

Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of active sites.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

-

-

Coupling of Fmoc-L-β-Homotryptophan-OH:

-

Pre-activate Fmoc-L-β-HTP-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes, then add to the resin. Allow coupling for 2 hours.

-

Causality: HATU is utilized instead of standard HBTU because the extra methylene group in β-amino acids creates significant steric bulk; HATU's superior reactivity is mandatory to overcome this hindrance and ensure complete amide bond formation.

-

-

Coupling Validation (Kaiser Test):

-

Self-Validation Step: Perform a Kaiser test on a few resin beads. A negative result (yellow) validates complete coupling. A positive result (blue) indicates unreacted amines, triggering a mandatory double-coupling cycle.

-

-

Cleavage and Cyclization:

-

Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

-

For cyclic analogs (like Compstatin), dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) and stir open to the air for 48 hours to form the critical Cys2-Cys12 disulfide bridge[6].

-

References

-

[7] Computational investigation and experimental validation of the molecular mechanism of Solanecio mannii aqueous roots extract against cervical cancer - PMC. Source: nih.gov. URL: [Link]

-

[1] Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort - PMC. Source: nih.gov. URL: [Link]

-

[3] Egyptian Cohort | PDF | Tyrosine | Phenylalanine - Scribd. Source: scribd.com. URL: [Link]

-

[4] Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - Ovid. Source: ovid.com. URL: [Link]

-

[6] Compstatin(Cat#: CTI-010) - Creative Biolabs. Source: creative-biolabs.com. URL: [Link]

-

[5] Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC. Source: nih.gov. URL: [Link]

-

[2] CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties - Google Patents. Source: google.com. URL:

Sources

- 1. Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. ovid.com [ovid.com]

- 5. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compstatin (CTI-010) - Creative Biolabs [creative-biolabs.com]

- 7. Computational investigation and experimental validation of the molecular mechanism of Solanecio mannii aqueous roots extract against cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

L-beta-Homotryptophan HCl molecular weight and formula

An In-Depth Technical Guide to L-beta-Homotryptophan Hydrochloride

Abstract

L-beta-Homotryptophan Hydrochloride is a non-canonical amino acid derivative that serves as a critical building block in contemporary biochemical research and pharmaceutical development. As an analog of the essential amino acid L-tryptophan, it provides a unique structural scaffold for the synthesis of novel peptides and peptidomimetics. Its extended side chain, compared to its natural counterpart, allows for the exploration of modified protein structures, enhanced metabolic stability, and novel receptor interactions. This guide provides a comprehensive overview of the core molecular properties, synthesis logic, key applications, and handling protocols for L-beta-Homotryptophan HCl, tailored for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Molecular and Physicochemical Properties

L-beta-Homotryptophan Hydrochloride, systematically named (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride, is the hydrochloride salt of L-beta-Homotryptophan.[1] The addition of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, making it more amenable for laboratory use.[1]

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1] |

| Molecular Weight | 254.72 g/mol | [1] |

| Alternate Formula | C₁₂H₁₅ClN₂O₂ | [2][3] |

| CAS Number | 339994-86-4, 192003-01-3 | [1][2] |

| Appearance | Grey solid or violet powder | [1] |

| Purity/Assay | ≥98% (NMR), ≥98.0% (TLC) | [1] |

| Optical Rotation | [α]D20 = -27 ± 2º (c=1 in DMF) | [1] |

| Boiling Point | 462.3°C at 760 mmHg | [2] |

| Flash Point | 233.4°C | [2] |

| Storage Conditions | Store at 0 - 8°C | [1] |

| Synonyms | L-β-HomoTrp-OH·HCl, (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride | [1] |

Synthesis and Chemical Logic

The synthesis of L-beta-Homotryptophan HCl for use in research, particularly for peptide synthesis, is rooted in the principles of protecting group chemistry. The free amino acid, with its reactive amino and carboxyl groups, cannot be directly used in a controlled, stepwise peptide synthesis. Therefore, precursors with protecting groups on the alpha-amino function are employed.

The most common protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc).[4][5] The synthesis of the final hydrochloride salt typically involves the deprotection of one of these precursors. For instance, the Fmoc group is removed using a mild base like piperidine, and the resulting free amine is then protonated with hydrochloric acid to form the stable, crystalline hydrochloride salt. This process ensures the final product is pure and ready for use as a building block or for other biochemical assays.

The general workflow for obtaining the hydrochloride salt from its Fmoc-protected precursor is illustrated below.

Caption: General synthesis workflow for L-beta-Homotryptophan HCl from its Fmoc-protected precursor.

Applications in Research and Drug Development

The utility of L-beta-Homotryptophan HCl stems from its structural similarity to L-tryptophan, the natural precursor to the neurotransmitter serotonin.[1] This relationship makes it a valuable tool in neuroscience and the development of therapeutics for neurological disorders.

Peptide Synthesis and Drug Design

As a non-canonical amino acid, L-beta-Homotryptophan is a key building block for creating novel peptides with tailored properties.[1][4] Researchers incorporate it into peptide sequences to:

-

Enhance Metabolic Stability: The modified backbone can confer resistance to enzymatic degradation by proteases.

-

Modulate Biological Activity: The altered side-chain length and conformation can change how a peptide binds to its target receptor, potentially converting an agonist to an antagonist or enhancing binding affinity.

-

Probe Protein Structure: Its unique structure can be used to study protein folding and interaction dynamics.

These peptides are investigated for a range of therapeutic areas, particularly those targeting neurological conditions where tryptophan metabolism is a key factor.[4]

Neuroscience and Serotonin Pathway Research

L-tryptophan is hydroxylated and decarboxylated in the brain to produce serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, sleep, and cognition.[6] Due to its structural analogy, L-beta-Homotryptophan and its derivatives are used to investigate the serotonin pathway.[1] It can be used in studies to explore the effects of tryptophan analogs on biological systems, potentially leading to new treatments for mood disorders.[1]

The diagram below illustrates the canonical serotonin synthesis pathway and the role of L-beta-Homotryptophan HCl as a structural analog for research.

Caption: The serotonin synthesis pathway and the role of L-beta-Homotryptophan as a research tool.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-beta-Homotryptophan is its incorporation into a growing peptide chain. This requires the use of its Nα-Fmoc protected version (Fmoc-L-β-HomoTrp-OH) in a standard solid-phase peptide synthesis protocol.

Objective: To provide a trusted, step-by-step methodology for coupling Fmoc-L-β-HomoTrp-OH to a resin-bound peptide chain.

Principle (Self-Validation): This protocol follows the standard Fmoc/tBu strategy. Each coupling and deprotection step can be monitored using a qualitative ninhydrin test to ensure the reaction has gone to completion before proceeding to the next step, creating a self-validating workflow.

Materials and Reagents:

-

Fmoc-L-β-HomoTrp-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 20% piperidine solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-L-β-Homotryptophan:

-

In a separate vial, dissolve Fmoc-L-β-HomoTrp-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Pre-activate by allowing the mixture to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Validation: Take a small sample of resin beads, wash them, and perform a ninhydrin test. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry (LC-MS).

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling L-beta-Homotryptophan HCl.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7] If there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.

-

Handling: Avoid dust formation and inhalation.[8] Ensure adequate ventilation in the work area.[8] Wash hands thoroughly after handling the compound.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][7] The recommended storage temperature is between 0°C and 8°C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Conclusion

L-beta-Homotryptophan Hydrochloride is a specialized and highly valuable reagent for advanced life sciences research. Its role as a non-canonical amino acid enables the rational design of peptides with enhanced therapeutic potential, particularly in the field of neuroscience. By understanding its fundamental properties, synthesis logic, and proper handling, researchers can effectively leverage this compound to push the boundaries of drug discovery and chemical biology.

References

-

L-β-HOMOTRYPTOPHAN HYDROCHLORIDE. GlobalChemMall. [Link]

-

L-β-Homo-Trp-OH.HCl. ChemBK. [Link]

-

Nβ-Boc-L-β-homotryptophan Safety Data Sheet. Aapptec. [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology. [Link]

-

Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. peptide.com [peptide.com]

introduction to beta-peptide foldamers containing homotryptophan

Engineering Protease-Resistant Therapeutics: An Introduction to -Peptide Foldamers Containing Homotryptophan

Executive Summary

The development of therapeutics targeting intracellular Protein-Protein Interactions (PPIs) has historically been hindered by the limitations of canonical

Within this architectural framework,

The Critical Role of -Homotryptophan ( -hTrp)

The incorporation of

-

Pharmacophore Mimicry & Hydrophobic Packing: The indole side chain of tryptophan is a privileged structure in PPIs, often burying itself deep into the hydrophobic clefts of target proteins.

-hTrp perfectly mimics this spatial arrangement, driving the enthalpy of binding through extensive -

Rotameric Pre-organization: Computational modeling and crystallographic data reveal that the aromatic ring of

-hTrp demonstrates a strong preference for a single rotameric state ( -

Intrinsic Fluorescent Probing: The indole ring serves as a built-in fluorophore that is highly sensitive to changes in local dielectric constants. This allows researchers to use

-hTrp as an environmental probe to monitor membrane insertion, helix formation, and target engagement in real-time[3].

Mechanistic Application: Disrupting the p53-hDM2 Axis

The interaction between the tumor suppressor p53 and its negative regulator hDM2 is a classic target for foldamer intervention. The

To further optimize this interaction, second-generation foldamers utilized halogenated derivatives. Substituting standard

Quantitative Data: Binding Affinities and Structural Parameters

The following table summarizes the quantitative improvements achieved through

| Ligand / Construct | Target | Structural Modification | Binding Affinity ( | Displacement IC | Reference |

| p53 AD (15-29) | hDM2 | None (Native | ~150 - 230 nM | ~30 | [1] |

| hDM2 | 368 - 583 nM | 94.5 | [1] | ||

| hDM2 | 6-chloro- | ~30 nM | ~10 | [4] | |

| PTHR1 | Comparable to WT | N/A (cAMP assay) | [5],[6] |

Experimental Protocols: Synthesis and Biophysical Characterization

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical and biophysical choice.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of -hTrp Foldamers

Objective: Assemble a protease-resistant

-

Monomer Preparation: Synthesize Fmoc-

-hTrp-OH from L-tryptophan via Arndt-Eistert homologation. Causality: This procedure utilizes a diazoketone intermediate and Wolff rearrangement to insert a methylene group into the backbone while strictly retaining the stereochemistry of the original -

Resin Swelling: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the physical accessibility of reactive amine sites.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

-

Coupling: React the free amine with 3 eq of Fmoc-

-hTrp-OH, 3 eq of HATU, and 6 eq of N,N-diisopropylethylamine (DIEA) for 2 hours. Causality: -

Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a micro-cleaved resin sample. A colorless/yellow bead indicates successful coupling. A blue bead indicates unreacted amines, triggering an automatic re-coupling step. Trustworthiness: This creates a self-validating loop, ensuring no deletion sequences propagate through the synthesis.

-

Cleavage: Cleave the foldamer from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation and RP-HPLC purification.

Protocol 2: Fluorescence Polarization (FP) Target Binding Assay

Objective: Quantify the binding affinity (

-

Probe Labeling: Conjugate fluorescein isothiocyanate (FITC) to the N-terminus of the foldamer via an aminohexanoic acid linker. Causality: The flexible linker prevents the bulky fluorophore from sterically clashing with the target protein interface.

-

Serial Dilution: Prepare a 12-point serial dilution of recombinant target protein (e.g., hDM2) from 10

M down to 0.1 nM in assay buffer (PBS, 0.01% Tween-20). Causality: Tween-20 is a surfactant that prevents non-specific adsorption of the highly hydrophobic foldamer to the microplate walls. -

Probe Addition: Add a constant concentration of FITC-foldamer (10 nM) to all wells. Causality: Operating below the expected

ensures the assay remains in the thermodynamic binding regime, preventing ligand depletion artifacts. -

Measurement: Expose the plate to polarized excitation light and measure parallel and perpendicular emission intensities to calculate millipolarization (mP) units. Causality: As the small, rapidly tumbling foldamer binds the massive target protein, its rotational correlation time increases, yielding a higher mP signal.

-

Self-Validation (Specificity Control): Run a parallel assay using a FITC-labeled scrambled

-peptide sequence. Trustworthiness: If the scrambled peptide also shows an increase in mP, the binding is non-specific (e.g., aggregation). A valid assay requires the scrambled control to maintain a flat baseline.

Visualizations

The following diagrams map the logical relationships and experimental workflows critical to foldamer development.

Caption: Workflow for designing and validating β-peptide foldamers.

Caption: Mechanism of target disruption by β³-hTrp-containing foldamers.

References

-

Title

-Peptides as inhibitors of protein–protein interactions - PMC Source: nih.gov URL: [Link] -

Title: Development of a rotamer library for use in

-peptide foldamer computational design - PMC Source: nih.gov URL: [Link] -

Title: Beta-peptides with improved affinity for hDM2 and hDMX - eCommons Source: udayton.edu URL: [Link]

-

Title: Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist Source: nih.gov URL: [Link]

-

Title: Templated scaffolds of cis- and trans-tetrahydrofuran

-amino acids Source: researcher.life URL: [Link] -

Title: Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries Source: researchgate.net URL: [Link]

Sources

- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a rotamer library for use in β-peptide foldamer computational design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Handling of L-beta-Homotryptophan Hydrochloride

Executive Summary

L-beta-Homotryptophan hydrochloride (CAS: 339994-86-4) is a non-proteinogenic amino acid homolog utilized primarily in the synthesis of

However, the indole side chain introduces significant hydrophobicity, while the hydrochloride salt form creates a competing hydrophilic character. This duality presents unique solubility challenges compared to standard

Physicochemical Identity & Baseline Properties

Before attempting dissolution, the researcher must verify the compound's identity to ensure protocol compatibility.

| Property | Data | Relevance to Solubility |

| Chemical Name | (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride | Core Identity |

| CAS Number | 339994-86-4 | Unique Identifier for the HCl salt form |

| Molecular Weight | 254.72 g/mol | Required for Molarity (M) calculations |

| Formula | Salt stoichiometry affects pH in solution | |

| Appearance | White to Grey Powder | Discoloration indicates indole oxidation |

| Salt Form | Hydrochloride (HCl) | Enhances aqueous solubility vs. zwitterion |

| pKa (Est.) | Buffering may be required near pI |

Critical Note: Do not confuse with the Boc-protected (CAS 229639-48-9) or Fmoc-protected (CAS 353245-98-4) variants, which are insoluble in water and require organic solvents like DMF or NMP exclusively.

Solubility Landscape & Solvent Compatibility

The following data synthesizes empirical observations from peptide synthesis workflows and physicochemical principles of indole-containing salts.

Solvent Compatibility Matrix

Data derived from structural analogs (L-Trp HCl) and standard peptide synthesis protocols.

| Solvent System | Solubility Potential | Application Context |

| Water (Deionized) | High (> 50 mg/mL) | Stock solutions, aqueous buffers. Resulting pH will be acidic (~3-4). |

| DMSO (Dimethyl Sulfoxide) | Very High (> 100 mg/mL) | Cryopreservation, hydrophobic peptide coupling, stock for cell assays. |

| DMF (Dimethylformamide) | High (> 10 mg/mL) | Validated for Optical Rotation measurements ( |

| Methanol / Ethanol | Moderate to High | Crystallization, purification. |

| PBS (pH 7.4) | Moderate | Caution: Neutralizing the HCl salt may reduce solubility due to zwitterion formation. |

The Indole Oxidation Risk

The indole moiety is susceptible to oxidative degradation, particularly in solution and upon exposure to light.

-

Mechanism: Formation of N-formylkynurenine derivatives.

-

Prevention: Degas solvents (Sparging with

or Ar) before solubilization.

Experimental Protocols

As specific saturation points can vary by lot and purity, the following Self-Validating Protocol is required to determine the precise solubility limit for your specific batch.

Protocol A: Saturation Shake-Flask Method (Determination)

Objective: Determine the maximum solubility (

Materials:

-

L-beta-Homotryptophan HCl (approx 50 mg)

-

Solvent (degassed)

-

Agitator/Shaker[3]

-

0.22

m Syringe Filter (PTFE or Nylon) -

UV-Vis Spectrophotometer (Quartz cuvette)

Workflow:

-

Excess Addition: Add ~20 mg of compound to 0.5 mL of solvent in a microcentrifuge tube.

-

Equilibration: Agitate at 25°C for 4 hours. Ensure solid remains visible (saturation condition).

-

Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22

m membrane to remove micro-particulates. -

Quantification: Dilute the filtrate 1:100 and measure Absorbance at 280 nm (

).-

Calculation: Use the Molar Extinction Coefficient of Tryptophan (

) as a proxy for the homolog.

-

Protocol B: Preparation for Solid Phase Peptide Synthesis (SPPS)

Context: Coupling reactions in Fmoc-chemistry.

-

Solvent Choice: Use anhydrous DMF or NMP.

-

Concentration: Prepare a 0.2 M solution.

-

Example: Dissolve 509 mg of L-beta-Homotryptophan HCl in 10 mL of DMF.

-

-

Base Addition (Critical): The HCl salt will consume 1 equivalent of the activator base (DIEA).

-

Correction: If your protocol uses 2 equivalents of DIEA for coupling, you must add an extra 1 equivalent to neutralize the HCl attached to the amino acid.

-

Failure to do this will result in low coupling efficiency.

-

Visualization: Decision Logic & Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility limits while protecting the compound from degradation.

Caption: Step-by-step workflow for empirically determining the saturation limit of L-beta-Homotryptophan HCl.

Solvent Selection Decision Tree

Select the correct solvent based on your downstream application to avoid precipitation or side reactions.

Caption: Logic tree for selecting the optimal solvent system based on experimental requirements.

Stability & Storage Guidelines

-

Hygroscopicity: HCl salts are often hygroscopic. Store in a desiccator.

-

Temperature: Store at 2-8°C for short term; -20°C for long term.

-

Light Sensitivity: The indole ring is photosensitive. Use amber vials or wrap containers in foil.

-

Shelf Life: Re-test solubility and purity (HPLC) if stored > 12 months.

References

-

Chem-Impex International. L-beta-Homotryptophan hydrochloride Product Page. Retrieved from

-

Bachem. Peptide Solubility Guidelines. Retrieved from

-

Sigma-Aldrich. L-beta-Homotryptophan hydrochloride Specification Sheet. Retrieved from

-

Thermo Fisher Scientific. Peptide Solubility and Handling Guidelines. Retrieved from

Sources

Methodological & Application

Application Note: Fmoc-Protection of L-β-Homotryptophan Hydrochloride for Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Overview

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains due to its mild base-lability[1]. As peptide therapeutics evolve, the incorporation of β-amino acids like L-β-Homotryptophan has become critical for designing β-peptides with enhanced proteolytic stability and unique secondary folding structures.

However, preparing Fmoc-L-β-Homotryptophan from its commercially available hydrochloride salt (L-β-Homotryptophan·HCl) presents unique stoichiometric and mechanistic challenges. This application note details a self-validating, highly efficient protocol for the Fmoc-protection of L-β-Homotryptophan·HCl, prioritizing high yield, optical purity, and the suppression of oligomeric byproducts.

Mechanistic Insights and Reagent Causality

The success of this protection strategy relies on understanding the causality behind reagent selection and pH control.

Electrophile Selection: Fmoc-OSu vs. Fmoc-Cl

Historically, Fmoc-Cl was utilized for amine protection. However, Fmoc-Cl is highly reactive and prone to over-activating the unprotected carboxylate group of the amino acid, forming mixed anhydrides. These intermediates are susceptible to nucleophilic attack by another amino acid molecule, leading to dipeptide or oligopeptide impurities (e.g., Fmoc-β-Ala-OH or Fmoc-β-HomoTrp-β-HomoTrp-OH)[2][3].

To circumvent this, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu ) is the preferred acylating agent[4]. Fmoc-OSu provides controlled, mild acylation, leaving N-hydroxysuccinimide (NHS) as a highly water-soluble, easily removable byproduct[5].

Mechanistic divergence comparing Fmoc-Cl and Fmoc-OSu pathways during amino acid protection.

Base Selection and The Hydrochloride Salt

Because the starting material is L-β-Homotryptophan hydrochloride , the initial equivalent of base is consumed entirely to neutralize the HCl salt and liberate the free amine. A second equivalent is required to maintain the mildly alkaline pH (9.0–9.5) necessary to keep the β-amine deprotonated and nucleophilic[1].

Table 1: Troubleshooting and Causality in Base Selection

| Base Catalyst | pH Range | Causality & Experimental Outcome |

| Na₂CO₃ (10% aq) | 9.5 - 10.5 | Optimal. Rapidly neutralizes HCl salts and maintains high nucleophilicity. Risk of slight Fmoc-OSu hydrolysis if excess is too high. |

| NaHCO₃ | 8.0 - 8.5 | Milder; reduces Fmoc-OSu hydrolysis, but struggles to fully deprotonate the β-amine of the HCl salt efficiently, leading to sluggish reactions. |

| DIPEA / TEA | 10.0+ | Organic bases can lead to premature Fmoc deprotection or formation of Fmoc-β-alanine byproducts. Not recommended for aqueous biphasic protection. |

Quantitative Data & Reagent Stoichiometry

To ensure complete conversion without promoting side reactions, strict stoichiometric control is required.

Table 2: Reagent Stoichiometry for Fmoc Protection

| Reagent | MW ( g/mol ) | Equivalents | Function in Workflow |

| L-β-Homotryptophan·HCl | 254.71 | 1.00 | Starting Material |

| Fmoc-OSu | 337.33 | 1.05 - 1.10 | Mild Acylating Agent |

| Na₂CO₃ | 105.99 | 2.50 | Neutralization & Base Catalyst |

| Acetone (or 1,4-Dioxane) | N/A | 10 mL/g | Organic Solvent (Dissolves Fmoc-OSu) |

| H₂O (Distilled) | 18.02 | 10 mL/g | Aqueous Solvent (Dissolves AA & Base) |

Experimental Workflow & Self-Validating Protocol

The following protocol relies on a biphasic solvent system. This heterogeneous system helps control the reaction rate and minimizes side products by keeping the reactive species partitioned until coupling occurs[4].

Step-by-step logical workflow for the Fmoc-protection of L-β-Homotryptophan hydrochloride.

Step-by-Step Methodology

Step 1: Dissolution and Neutralization (Self-Validating Step)

-

Suspend L-β-Homotryptophan·HCl (1.0 eq) in distilled water (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a 10% aqueous solution of Na₂CO₃ (2.5 eq) dropwise.

-

Self-Validation Check: The opaque suspension will clarify as the hydrochloride salt is neutralized and the highly soluble sodium carboxylate is formed. Test the pH using indicator paper; it must read between 9.0 and 9.5. If the pH is < 8.0, the amine remains protonated (NH₃⁺) and the reaction will fail.

Step 2: Fmoc-OSu Addition

-

In a separate vial, dissolve Fmoc-OSu (1.05 eq) in acetone (10 mL per gram of Fmoc-OSu).

-

Cool the aqueous amino acid solution to 0–5 °C using an ice bath to prevent premature hydrolysis of the Fmoc-OSu.

-

Add the Fmoc-OSu solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir vigorously for 12 hours (or overnight).

-

Self-Validation Check: Monitor the reaction via TLC (Silica, DCM:MeOH 9:1). The complete disappearance of the ninhydrin-positive starting material spot confirms the successful acylation of the free amine.

Step 4: Aqueous Work-Up and Phase Partitioning

-

Dilute the reaction mixture with an equal volume of distilled water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (3 × 15 mL/g).

-

Self-Validation Check (Causality): Unreacted Fmoc-OSu and non-polar byproducts (e.g., dibenzofulvene) partition into the organic ether layer. The target Fmoc-L-β-Homotryptophan remains in the aqueous layer as a highly soluble sodium salt. Discarding the ether layer effectively purifies the product without the need for column chromatography.

Step 5: Acidification and Precipitation

-

Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0 °C.

-

Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0[1].

-

Causality: Acidification protonates the carboxylate group, drastically reducing the aqueous solubility of the Fmoc-amino acid, forcing it out of solution.

Step 6: Isolation and Drying

-

Collect the dense, white precipitate via vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with ice-cold distilled water to remove residual NaCl and N-hydroxysuccinimide.

-

Dry the product under vacuum over P₂O₅ or lyophilize to yield pure Fmoc-L-β-Homotryptophan-OH (Typical yield: 85–92%).

Downstream SPPS Considerations

While this protocol successfully yields Fmoc-L-β-Homotryptophan-OH, researchers must consider the reactivity of the bare indole ring during downstream SPPS. The unprotected indole nitrogen of tryptophan is susceptible to alkylation by carbocations (e.g., t-butyl cations generated from standard side-chain deprotections) during final TFA cleavage.

If standard cleavage cocktails containing optimized scavengers (like EDT, TIPS, and water) are used, the bare indole is often tolerated. However, for complex or highly aggregation-prone sequences, advanced SPPS strategies may require the subsequent Boc-protection of the indole ring to form Fmoc-β-HomoTrp(Boc)-OH , which is also a commercially recognized standard for high-purity synthesis[6].

References

-

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. 1

-

Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Benchchem. 4

-

Fmoc - Lokey Lab Protocols. Wikidot. 2

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. 5

-

A Fmoc protection reagent: Fmoc-Amox. Suzhou Highfine Biotech. 3

-

Fmoc-beta-HTrp(Boc)-OH [357271-55-7]. Aapptec Peptides. 6

Sources

coupling reagents for beta-homo amino acid derivatives

Application Note: Advanced Coupling Strategies for -Homo Amino Acid Derivatives in Peptidomimetic Synthesis

Executive Summary

The incorporation of

This application note provides a comprehensive, self-validating guide to overcoming these kinetic barriers. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, explaining the causality behind reagent selection and providing optimized workflows for solid-phase peptide synthesis (SPPS).

Mechanistic Insights: The Kinetic Penalty of -Amino Acids

Standard SPPS protocols (e.g., using DCC or HBTU at room temperature) frequently fail when applied to

-

Steric Shielding: In

-amino acids, the side chain is located on the carbon directly adjacent to the carboxylic acid. This proximity sterically shields the activated ester from nucleophilic attack by the incoming amine, drastically reducing the reaction rate. -

Premature Folding and Aggregation:

-peptides possess a strong propensity to form stable intramolecular hydrogen-bonding networks. On a solid support, this causes the growing peptide chain to aggregate and fold prematurely, burying the N-terminal amine and reducing its local concentration and nucleophilicity.

To overcome these activation energy barriers, the synthesis requires highly reactive coupling intermediates and external energy (such as microwave irradiation) to disrupt aggregation[2].

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical variable in

-

DIC / OxymaPure: Diisopropylcarbodiimide (DIC) paired with OxymaPure (Ethyl cyanohydroxyiminoacetate) is the modern gold standard for routine

-peptide elongation. OxymaPure is a non-explosive alternative to HOBt that forms an exceptionally reactive ester. It is particularly effective under microwave irradiation, yielding high purity and suppressing epimerization even at elevated temperatures[3]. -

HATU / DIPEA: For highly sterically hindered junctions (e.g., coupling a

-amino acid onto another -

PyBOP: When performing macrocyclization or coupling onto N-methylated

-amino acids, the reaction kinetics are inherently slow. In these scenarios, uronium salts like HATU cause excessive guanidinylation. PyBOP, a phosphonium salt, forms the same active ester but cannot guanidinylate the amine, making it ideal for prolonged couplings.

Quantitative Comparison of Coupling Reagents

| Coupling Reagent System | Reactive Intermediate | Relative Acylation Rate | Epimerization Risk | Primary Application for |

| DIC / OxymaPure | Oxyma ester | Fast | Very Low | Routine elongation, Microwave SPPS[2][3] |

| HATU / DIPEA | OAt ester | Very Fast | Low | Sterically hindered couplings ( |

| HBTU / DIPEA | OBt ester | Moderate | Moderate | Unhindered |

| PyBOP / DIPEA | OBt ester | Moderate | Low | Macrocyclization, N-alkylated couplings |

Decision Workflow for -Peptide Synthesis

Workflow for selecting coupling reagents in β-homo amino acid peptide synthesis.

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Coupling with DIC/OxymaPure

Causality: Microwave irradiation disrupts the stable hydrogen-bonding networks of

-

Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin in N,N-Dimethylformamide (DMF) for 20 minutes.

-

Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of Fmoc-

-homo amino acid and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of DMF. -

Activation: Add 0.3 mmol (3.0 eq) of DIC to the solution. Stir for 2 minutes at room temperature to form the active ester.

-

Coupling: Transfer the activated mixture to the resin.

-

Microwave Irradiation: Heat the reaction vessel to 75°C for 10 minutes using a dedicated peptide microwave synthesizer[2].

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

Protocol 2: Overcoming Steric Hindrance with HATU/DIPEA

Causality:

-

Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of Fmoc-

-homo amino acid in a minimal amount of DMF. -

Base Addition: Add 0.6 mmol (6.0 eq) of DIPEA to the amino acid solution.

-

Pre-Activation (Critical Step): Add 0.28 mmol (2.8 eq) of HATU to the mixture. Expert Insight: Using slightly less HATU (2.8 eq) than the amino acid (3.0 eq) ensures no free uronium salt remains to cap the resin-bound amine via guanidinylation[5]. Stir for 1 minute.

-

Coupling: Add the pre-activated mixture to 0.1 mmol of resin. Shake at room temperature for 60–90 minutes.

-

Washing: Drain and wash with DMF (5 × 1 min).

Protocol 3: Self-Validation via TNBS Test

Causality: The standard Kaiser (ninhydrin) test can sometimes yield ambiguous, slow-developing results for

-

Sampling: Extract a few beads of the coupled resin and wash thoroughly with ethanol.

-

Reagent Addition: Add 1 drop of 10% DIPEA in DMF to the beads.

-

Detection: Add 1 drop of 1% TNBS in DMF.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Interpretation:

-

Colorless/Yellow beads: Indicates complete coupling (successful acylation). Proceed to Fmoc deprotection.

-

Orange/Red beads: Indicates unreacted primary amines[5]. A double coupling step is mandatory before proceeding.

-

References

1.[5] SciSpace. "Microreactor synthesis of beta-peptides." Available at: 2.[1] ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Available at: 3.[2] PubMed. "Parallel synthesis of peptide libraries using microwave irradiation." Available at: 4.[4] AAPPTEC. "Coupling Reagents." Available at: 5.[3] Peptides. "Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure." Available at:

using L-beta-Homotryptophan as a chiral building block

Application Note: Strategic Integration of L-β-Homotryptophan in Peptidomimetic Drug Design

Abstract

This technical guide details the application of L-β-Homotryptophan (specifically the

Introduction: The Power of Backbone Homologation

L-β-Homotryptophan is the homologated analog of L-Tryptophan. By inserting a methylene unit (

-

Chemical Identity:

-

Common Name: L-β-Homotryptophan (

-hTrp) -

IUPAC Name: (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid

-

CAS No: 353245-98-4 (Fmoc-derivative); 229639-48-9 (Boc-derivative)

-

Chirality: The (S)-configuration at the

-position is derived from natural L-Tryptophan.

-

Why use L-β-Homotryptophan?

-

Metabolic Stability: The resulting

-peptide bond is not recognized by most endogenous proteases and peptidases, significantly extending the plasma half-life of therapeutic candidates. -

Structural Foldamers:

-peptides can adopt stable secondary structures (e.g., 14-helices, 12-helices) distinct from -

π-Stacking Interactions: The extended backbone allows the indole side chain to access novel binding pockets or engage in unique π-π stacking interactions unavailable to the rigid

-Trp.

Chemical Properties & Handling

| Property | Specification | Application Note |

| Molecular Weight | 218.25 g/mol (Free Acid) | Adjust stoichiometry calculations carefully compared to Trp (204.23 g/mol ). |

| Solubility | DMSO, DMF, MeOH | Hydrophobic nature of the indole ring and the extra methylene requires polar organic solvents. Poor water solubility.[1] |

| Stability | High | Stable at room temperature. Hygroscopic as HCl salt. Store desiccated at -20°C. |

| Indole Reactivity | Oxidation prone | The indole nitrogen is susceptible to nitrosylation or alkylation. Use |

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating L-β-Homotryptophan requires modification of standard Fmoc protocols due to the slower reaction kinetics of

Materials Required

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Building Block: Fmoc-L-β-Homotryptophan(Boc)-OH.

-

Note: Using the side-chain unprotected indole (Fmoc-L-β-Homotryptophan-OH) can lead to permanent tryptophan alkylation during TFA cleavage. Always use the Boc-protected indole for high-fidelity synthesis.

-

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Peptide grade, amine-free).

Step-by-Step Workflow

1. Resin Preparation (Swelling)

-

Weigh resin (0.1 mmol scale).[2]

-

Swell in DMF for 30 minutes. Drain.

2. Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Critical:

-amino acids attached to the resin deprotect at similar rates to -

Wash: DMF (5 x 1 min).

3. Coupling of Fmoc-L-β-Homotryptophan(Boc)-OH [3]

-

Activation: Dissolve 4.0 equivalents (eq) of the amino acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA.

-

Expert Insight: Do not pre-activate for more than 2 minutes to avoid racemization, although

-amino acids are generally more resistant to racemization than

-

-

Reaction: Add activated solution to the resin.

-

Time: Shake at room temperature for 60–90 minutes .

-

Note: The

-amino group is slightly less nucleophilic and more sterically hindered. Standard 30-minute couplings are often insufficient.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).[4] If positive (blue beads), re-couple using PyBOP/HOAt.

4. Elongation (Next Amino Acid)

-

Deprotect the Fmoc group from the newly installed

-homotryptophan. -

Warning: The coupling of the next amino acid onto the N-terminus of a

-residue is often the difficult step. Use double coupling for the subsequent residue.

5. Cleavage & Side-Chain Deprotection

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2–3 hours. The

-Boc group on the indole is removed simultaneously with the N-terminal Fmoc (if final) and linker cleavage. -

Precipitate in cold diethyl ether.

Visualization: SPPS Decision Tree

The following diagram outlines the logic flow for incorporating L-β-Homotryptophan, highlighting critical decision points to prevent synthesis failure.

Caption: Optimized SPPS workflow for L-β-Homotryptophan integration. Note the mandatory testing and re-coupling loops.

Application: Peptidomimetic Design Strategy

When designing drugs, L-β-Homotryptophan is rarely used in isolation. It is most effective when used to replace L-Tryptophan in "hot spots" of bioactive peptides.

Strategy: The "Beta-Scan"

Similar to an Alanine scan, a Beta-scan involves systematically replacing each

-

Identify Trp Residues: Locate Tryptophan in your lead sequence (e.g., Trp-8 in Somatostatin).

-

Substitute: Synthesize the analog replacing Trp with L-β-hTrp.

-